2-Fluoro-4-(3-nitrophenyl)phenol
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Overview
Description
2-Fluoro-4-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-nitrophenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluoro-4-nitrophenol with 3-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate as bases, dimethylformamide as solvent, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as solvent.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-4-(3-aminophenyl)phenol.
Oxidation: 2-Fluoro-4-(3-nitrophenyl)quinone.
Scientific Research Applications
2-Fluoro-4-(3-nitrophenyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-nitrophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the phenol group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenol: Similar structure but with different substitution pattern.
2-Fluoro-5-nitrophenol: Another isomer with the nitro group in a different position.
3-Fluoro-4-nitrophenol: Similar compound with fluorine and nitro groups in different positions.
Uniqueness
2-Fluoro-4-(3-nitrophenyl)phenol is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and materials science that are not possible with other isomers .
Properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWKBIHUDVOTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684274 |
Source
|
Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-12-6 |
Source
|
Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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